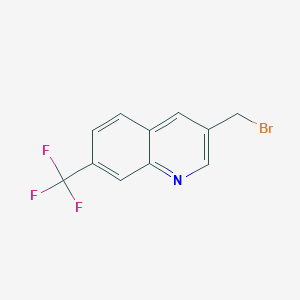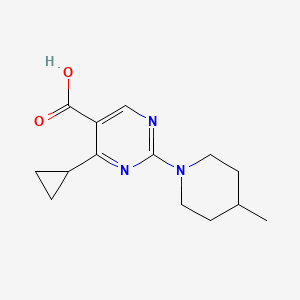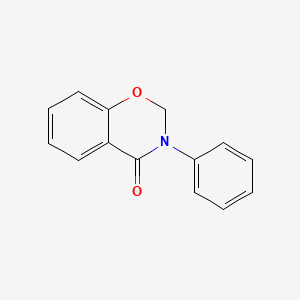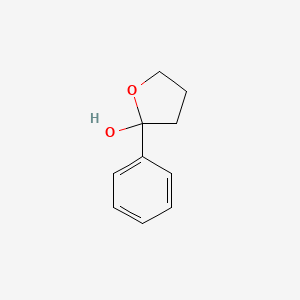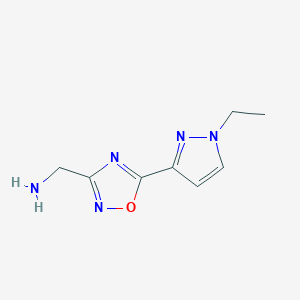
(5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine: is a heterocyclic compound that features both pyrazole and oxadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a hydrazide with a nitrile oxide.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a methanamine linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced or ring-opened oxadiazole derivatives.
Substitution: Functionalized pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its heterocyclic structure.
Drug Development: It has potential as a scaffold for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Anti-inflammatory: It could be investigated for its potential anti-inflammatory effects.
Industry
Agriculture: The compound could be used in the development of new agrochemicals.
Electronics: It may find applications in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of (5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(1-Propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(1-Butyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
The uniqueness of (5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially making it more effective in certain applications compared to its methyl, propyl, or butyl analogs.
Propriétés
Formule moléculaire |
C8H11N5O |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
[5-(1-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C8H11N5O/c1-2-13-4-3-6(11-13)8-10-7(5-9)12-14-8/h3-4H,2,5,9H2,1H3 |
Clé InChI |
VGKZQTHSKFRQRL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)C2=NC(=NO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
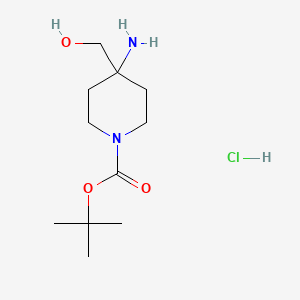
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
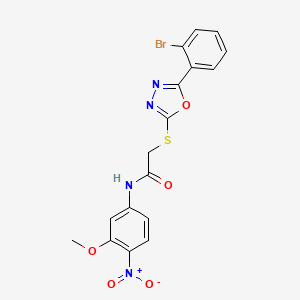

![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)
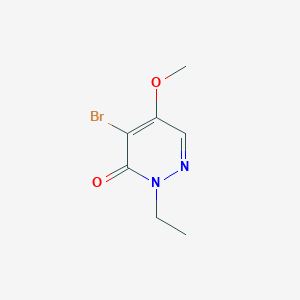

![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
